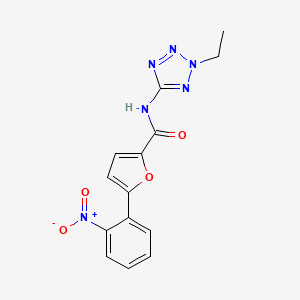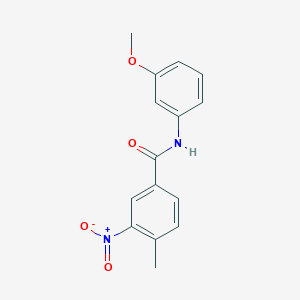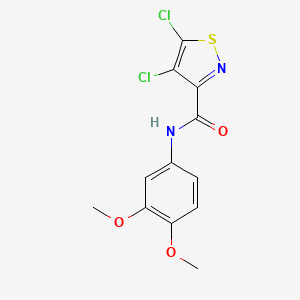
4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine exerts its pharmacological effects by selectively inhibiting the activity of ITK, BTK, and JAK3, which are key regulators of immune cell function and signaling. ITK is primarily expressed in T cells and plays a critical role in T-cell activation and differentiation. BTK is expressed in B cells and is involved in B-cell receptor signaling, while JAK3 is predominantly expressed in lymphoid cells and is involved in cytokine signaling. By inhibiting these kinases, 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine can modulate immune cell function and suppress the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine has been shown to have immunomodulatory effects in preclinical studies. For example, 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to enhance the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine has also been shown to inhibit the activation and proliferation of T cells and B cells, which are key components of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine is its high selectivity and potency for ITK, BTK, and JAK3, which makes it a promising candidate for the treatment of various types of cancer and immune disorders. However, one of the limitations of 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine is its relatively short half-life and rapid clearance in vivo, which may require frequent dosing or the use of drug delivery systems to achieve therapeutic efficacy.
Orientations Futures
Future research on 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine should focus on optimizing its pharmacokinetic properties and evaluating its safety and efficacy in clinical trials. In addition, further studies are needed to elucidate the molecular mechanisms underlying its anti-tumor and immunomodulatory effects, as well as to identify potential biomarkers for patient selection and monitoring. Other future directions include the development of combination therapies with other targeted agents or immunotherapies, as well as the investigation of 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine in other disease indications, such as autoimmune disorders and inflammatory bowel disease.
Méthodes De Synthèse
The synthesis of 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine involves a series of chemical reactions, including the condensation of 1-naphthylamine with 4-isocyanatopiperidine, followed by the reaction of the resulting intermediate with 2-bromo-5-chloropyrimidine. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Applications De Recherche Scientifique
4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine has been extensively studied in preclinical models of cancer, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine inhibits the activity of several kinases, including interleukin-2-inducible T-cell kinase (ITK), Bruton's tyrosine kinase (BTK), and Janus kinase 3 (JAK3), which are involved in various signaling pathways that regulate immune cell function, proliferation, and survival. In vivo studies have demonstrated that 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine has potent anti-tumor activity in several mouse models of cancer, including lymphoma, leukemia, and breast cancer.
Propriétés
IUPAC Name |
4-(2-methoxypropan-2-yl)-6-naphthalen-1-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,22-3)16-11-15(20-17(19)21-16)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRHAIXFPIXMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NC(=C1)C2=CC=CC3=CC=CC=C32)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxypropan-2-yl)-6-naphthalen-1-ylpyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline](/img/structure/B5781831.png)
![methyl 3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoate](/img/structure/B5781833.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5781840.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5781851.png)

![3-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol hydrochloride](/img/structure/B5781866.png)

![2-amino-4-(4-methylphenyl)-6-[(2-methyl-2-propen-1-yl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5781886.png)

![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)


![1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5781923.png)
![2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)